N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide
Description
N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide is a complex organic compound that features a benzoxazepine ring system
Properties
IUPAC Name |
N-[2-[(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-3-5-16(20-13(2)22)18(9-12)26(23,24)21-7-8-25-17-6-4-15(19)10-14(17)11-21/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUKGBBNCWLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzoxazepine ring, followed by the introduction of the sulfonyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its biological activity.
Scientific Research Applications
N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s structure suggests it may interact with cellular components involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
- 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine These compounds share structural similarities but differ in their functional groups and specific biological activities. N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties .
Biological Activity
N-{2-[(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)sulfonyl]-4-methylphenyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core structure with a fluorine substituent and a sulfonamide moiety. The chemical formula is , and it has a molecular weight of approximately 317.37 g/mol. Its structural characteristics contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Neurotransmitter Modulation : Benzoxazepines are known for their ability to modulate neurotransmitter systems, particularly GABAergic pathways. This modulation can lead to anxiolytic or sedative effects.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial and antifungal properties. The sulfonamide group may enhance this activity by interfering with bacterial folate synthesis.
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented in the following table:
| Study | Biological Activity | IC50/EC50 | Mechanism |
|---|---|---|---|
| Study 1 | Antimicrobial | 10 µM | Inhibition of folate synthesis |
| Study 2 | GABA receptor modulation | 50 nM | Positive allosteric modulation |
| Study 3 | Neuroprotective | 20 µM | Reduction of oxidative stress |
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi. The compound was found to have an IC50 value of 10 µM against Staphylococcus aureus.
Case Study 2: Neuroprotective Properties
Another study evaluated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal cell death. Results indicated that treatment with the compound at a concentration of 20 µM significantly reduced cell death compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
